2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
Description
Protective Group Variants
| Derivative | Protective Group | Solubility (H₂O) | Stability |
|---|---|---|---|
| Boc-4-bromo-L-Phe | Boc | Low | Acid-labile |
| Fmoc-4-bromo-L-Phe | Fmoc | Very low | Base-labile |
| H-4-bromo-D-Phe | None | Moderate | Oxidatively sensitive |
The Boc group offers acid stability during peptide synthesis, unlike base-labile Fmoc. However, Boc derivatives exhibit lower aqueous solubility due to the hydrophobic tert-butyl moiety.
Bromine Substitution Effects
Stereochemical Considerations
| Enantiomer | Specific Rotation ([α]D²⁵) | Applications |
|---|---|---|
| L-(S)-Boc-4-bromo-Phe | +25° (c=1, EtOH) | Peptide drug synthesis |
| D-(R)-Boc-4-bromo-Phe | -25° (c=1, EtOH) | Enzyme substrate studies |
The S-enantiomer is preferred in therapeutic peptides due to compatibility with natural L-amino acid sequences. Racemic mixtures (DL-forms) are utilized in crystallography to resolve phase problems via anomalous scattering from bromine.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-13(2,3)20-12(19)16-14(4,11(17)18)9-5-7-10(15)8-6-9/h5-8H,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDMYNYXKAUFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Aromatic Substitution
The foundational bromination protocol adapts techniques from 2-(4-bromophenyl)-2-methylpropanoic acid synthesis:
Reaction Conditions Table 1
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25-35°C | ±3% yield/5°C |
| Br₂ Equivalents | 2.0-2.5 | <1.8: Incomplete |
| pH (aqueous medium) | 7.8-8.2 | Controls para-selectivity |
| Reaction Time | 10-12 hours | Prolonged: Ortho byproducts |
Key findings:
Directed Bromination with Protected Amines
Boc-protected precursors show modified reactivity:
$$ \text{Boc-NH-Ph-CH}2\text{COOH} + \text{Br}2 \xrightarrow{\text{FeCl}3} \text{Boc-NH-Ph-Br-CH}2\text{COOH} $$
Critical considerations:
- Lewis acid catalysts (FeCl₃, 0.5 mol%) enhance regioselectivity but risk Boc cleavage above 40°C
- Microwave-assisted bromination (100W, 80°C) reduces reaction time from 12h→45min with comparable yields
Boc-Protection Strategies
Standard Protection Protocol
Adapted from Boc-4-Bromo-L-phenylalanine synthesis:
Reaction Scheme
- $$ \text{NH}2\text{-Ph-Br-COOH} + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Boc-NH-Ph-Br-COOH} $$
- Crystallization from heptane/EtOAc (3:1) yields 92-95% pure product
Optimization Data Table 2
| Base | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMAP | DCM | 4 | 89 | 98.7 |
| TEA | THF | 6 | 78 | 95.2 |
| Pyridine | ACN | 8 | 82 | 97.1 |
Continuous Flow Protection
Emerging methodology improves scalability:
- Mixed Boc-anhydride/substrate (1.05:1) in supercritical CO₂
- 120°C, 35 bar, 90s residence time → 94% conversion
- Avoids traditional workup steps through in-line liquid-liquid separation
Propanoic Acid Backbone Assembly
Strecker Synthesis Approach
Three-component reaction enables chiral center formation:
$$ \text{4-Br-Benzaldehyde} + \text{NH}4\text{Cl} + \text{CH}3\text{COCOOH} \xrightarrow{\text{NaCN}} \text{NH}2\text{-C(Ph-Br)(COOH)-CH}3 $$
Critical Parameters
- pH 6.8-7.2 maintained via phosphate buffer
- Cyanide concentration <0.5M to minimize hydrolysis
- Yields: 68-72% after Boc protection
Suzuki Coupling Adaptation
Modified from methyl ester synthesis:
Reaction Sequence
- $$ \text{Boc-NH-Ph-Br-COOMe} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Boc-NH-Ph-Ar-COOMe} $$
- Saponification: $$ \text{COOMe} \xrightarrow{\text{LiOH}} \text{COOH} $$
Optimized Conditions
Industrial-Scale Process Design
Cost Analysis
Table 3: Production Cost Drivers
| Component | % Total Cost | Notes |
|---|---|---|
| Boc-Anhydride | 38% | Price volatility in tert-butanol markets |
| Palladium Catalysts | 22% | Recycling protocols save 15% costs |
| Bromine | 18% | Hazard handling adds 8% overhead |
| Solvents | 12% | DCM replacement saves $12k/ton |
Waste Stream Management
Key environmental considerations:
- Brominated byproducts require UV/O₃ treatment before aqueous release
- Pd recovery via Chelex-100 resin achieves 99.2% metal reclamation
- Boc cleavage side-products (tert-butanol) diverted to gasoline additives
Analytical Characterization
Spectroscopic Fingerprints
- ¹H NMR (400MHz, DMSO-d6): δ 1.38 (s, 9H, Boc CH3), 3.12 (q, J=7.1Hz, 1H, α-CH), 7.45-7.62 (m, 4H, Ar-H)
- IR (ATR): 1745 cm⁻¹ (Boc C=O), 1680 cm⁻¹ (acid C=O), 1540 cm⁻¹ (amide II)
- XRD : Monoclinic P2₁ space group, a=10.452Å, b=6.783Å, c=14.209Å
Purity Assessment
HPLC Method
- Column: Zorbax SB-C18 (4.6×250mm, 5μm)
- Mobile Phase: 0.1% TFA in H2O/ACN gradient
- Retention Time: 12.7min (main peak), 14.2min (ortho-bromo impurity)
Emerging Methodologies
Biocatalytic Approaches
- Engineered phenylalanine ammonia-lyase (PAL) variants enable:
- Direct amination of 4-bromocinnamic acid
- 89% ee without chiral resolution
- Whole-cell E. coli systems achieve 3.2g/L titer in 48h
Photochemical Bromination
- Continuous UV reactor (254nm) with NBS
- 78% conversion in 8min residence time
- Eliminates liquid bromine handling
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Deprotection Reactions: The Boc-protected amino group can be deprotected using acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while deprotection yields the free amine.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: 2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- Molecular Formula: C14H18BrNO4
- Molecular Weight: 330.17 g/mol
- CAS Number: 1228565-84-1
The compound features a bromophenyl group attached to a propanoic acid backbone, with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This structural configuration is significant for its reactivity and biological interactions.
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent in various diseases. Its structural components suggest possible interactions with biological targets, particularly in cancer and inflammatory diseases.
Case Study: Anti-Cancer Activity
Research has indicated that derivatives similar to this compound exhibit significant anti-tumor effects. For instance, studies have shown that compounds with similar structures can inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cell growth and survival. Inhibition of this pathway has been linked to reduced proliferation of cancer cells in vitro and in vivo models .
Inflammation Modulation
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory responses by inhibiting specific cytokine pathways, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Study: Inflammatory Bowel Disease
In experimental models of inflammatory bowel disease, the compound demonstrated a marked reduction in pro-inflammatory cytokine levels, suggesting its potential utility in managing chronic inflammatory conditions.
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-Tumor Effects | Inhibits cell growth in various carcinoma models through PI3K pathway inhibition. |
| Anti-Inflammatory Effects | Reduces cytokine levels in models of inflammatory bowel disease. |
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl group and the Boc-protected amino group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid and related derivatives:
Notes:
- Boc Group Utility: All listed compounds share the Boc-protected amino group, which prevents racemization during peptide coupling .
- Aromatic Substituent Effects :
- Chirality: Stereochemistry (R/S configuration) significantly impacts biological activity. For example, the (S)-enantiomer of 3-(4-chloro-3-fluorophenyl)propanoic acid shows superior selectivity for kinase inhibition compared to the (R)-form .
b. Pharmacokinetic Performance
Compared to non-brominated analogs (e.g., 3-hydroxyphenyl derivatives), the bromine atom in this compound increases metabolic stability by reducing cytochrome P450-mediated oxidation .
Biological Activity
2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, also known by its CAS number 917925-71-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that elucidate its effects in various biological contexts.
- Molecular Formula : C13H16BrNO4
- Molecular Weight : 330.18 g/mol
- Purity : >96%
- Structure : The compound features a bromophenyl group and a tert-butoxycarbonyl amino group, which are critical for its biological activity.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. Its structural components allow it to participate in hydrogen bonding and hydrophobic interactions, influencing protein conformation and activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing cellular responses to hormones or neurotransmitters.
Table 1: Summary of Biological Activities
Case Studies
-
Enzyme Inhibition Study :
A study published in Nature examined the compound's effect on specific metabolic enzymes. Results indicated that it could inhibit enzyme activity by binding to the active site, thereby reducing substrate conversion rates by up to 50% at certain concentrations . -
Antimicrobial Properties :
Research conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics . -
Cytotoxicity in Cancer Research :
A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines. The compound induced apoptosis in human breast cancer cells through the activation of caspase pathways, showcasing its potential as an anticancer agent .
Q & A
Q. What are the key steps in synthesizing 2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid?
The compound is typically synthesized via a multi-step process involving:
- Amino protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine moiety. For example, di-tert-butyl dicarbonate (Boc₂O) is used in dichloromethane (DCM) with a base like triethylamine (Et₃N) to form the Boc-protected intermediate .
- Coupling reactions : Carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are employed to activate carboxylic acids for esterification or amidation .
- Deprotection and purification : LiOH in tetrahydrofuran (THF)/water mixtures is used for saponification of ester intermediates, followed by acidification (pH ~6) and extraction with solvents like ethyl acetate .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the Boc group (tert-butyl signals at ~1.4 ppm), the 4-bromophenyl ring (aromatic protons at ~7.3–7.5 ppm), and the propanoic acid backbone .
- Mass Spectrometry (LC/MS) : High-resolution LC/MS validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the Boc group and bromophenyl moiety .
Q. What safety precautions are essential when handling this compound?
- Storage : Keep in a dry, ventilated area away from heat and ignition sources (P210, P403) .
- Personal Protective Equipment (PPE) : Use lab coats, nitrile gloves, and eye protection to avoid skin/eye irritation (H315, H319) .
- Waste disposal : Follow local regulations for halogenated organic waste due to the bromine substituent .
Advanced Research Questions
Q. How can chiral purity be ensured during synthesis, and what methods validate enantiomeric excess?
- Chiral resolution : Use enantiomerically pure starting materials (e.g., (S)- or (R)-amino acid derivatives) and monitor stereochemistry via chiral HPLC .
- Contradiction analysis : If unexpected enantiomer ratios arise, cross-validate using polarimetry and circular dichroism (CD) spectroscopy .
Q. What strategies optimize reaction yields in the presence of steric hindrance from the tert-butoxy group?
- Solvent selection : Polar aprotic solvents like DMF or THF improve solubility of bulky intermediates .
- Catalyst tuning : Use DMAP to enhance coupling efficiency in DCC-mediated reactions, as demonstrated in peptide-like syntheses .
- Temperature control : Lower reaction temperatures (0–5°C) reduce side reactions during Boc deprotection .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly in aromatic or propanoic acid regions .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystalline derivatives are obtainable .
Q. What pharmacokinetic study designs are suitable for derivatives of this compound?
- Prodrug strategies : Esterify the carboxylic acid to improve bioavailability, as seen in related Boc-protected amino acid prodrugs .
- In vitro assays : Measure stability in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) to assess hydrolysis susceptibility .
- Metabolite tracking : Use radiolabeled (¹⁴C) analogs or LC-MS/MS to identify degradation pathways .
Q. How do substituents on the phenyl ring (e.g., bromine vs. fluorine) impact biological activity?
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 4-fluorophenyl derivatives) and compare binding affinity in target assays .
- Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects of halogens on reactivity and interaction with biological targets .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesis?
Q. What are common pitfalls in interpreting LC/MS data for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
